molecular formula C9H10N4O2 B1489737 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1996203-39-4

3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No.: B1489737
CAS No.: 1996203-39-4
M. Wt: 206.2 g/mol
InChI Key: RLNUFQZNJGBQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a novel heterocyclic compound that features both oxadiazole and pyridone rings. Its unique structure makes it of great interest in various fields of scientific research and industrial applications. This article delves into the synthesis, chemical reactivity, applications, and mechanistic insights of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one generally involves the following steps:

  • Formation of the Oxadiazole Ring: : A common method involves the cyclization of an appropriate acylhydrazine with nitriles under acidic conditions.

  • Formation of the Pyridin-2(1H)-one Ring: : The pyridone ring is typically formed through the cyclization of an aminopentadienoate derivative in the presence of a strong base, such as sodium hydride.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow chemistry, which enhances reaction efficiency and yields. The scale-up involves optimized reaction conditions to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one undergoes several key types of reactions, including:

  • Oxidation: : Oxidative transformations typically use reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reductive processes can employ hydrogen gas with a palladium catalyst or sodium borohydride.

  • Substitution: : Commonly achieved using halogenating agents or nucleophilic reagents.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Hydrogen gas with a palladium catalyst, sodium borohydride.

  • Nucleophilic reagents: : Halogenating agents, Grignard reagents.

Major Products Formed

The main products formed include various substituted derivatives that expand its utility in further chemical synthesis and application.

Scientific Research Applications

Chemistry

In chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules due to its reactivity and stability. It is frequently used in the design of novel compounds with potential bioactivity.

Biology

In biological research, this compound's derivatives are studied for their interactions with biological macromolecules

Medicine

The compound is investigated for its pharmacological properties, particularly in the context of drug development for neurological disorders and cancer due to its ability to interact with specific molecular targets.

Industry

Industrially, it is used in the synthesis of materials with unique properties, such as advanced polymers and corrosion inhibitors. Its heterocyclic nature also makes it a valuable additive in specialty chemicals.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects

3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one acts through multiple pathways depending on its specific application. In pharmacology, it typically modulates enzyme activity or receptor binding, leading to altered cellular responses.

Molecular Targets and Pathways Involved

Its molecular targets may include enzymes like kinases or proteases, and receptors such as G-protein-coupled receptors. By binding to these targets, it can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-(5-(2-aminoethyl)-1,2,4-thiadiazol-3-yl)pyridin-2(1H)-one

  • 3-(5-(2-aminoethyl)-1,3,4-oxadiazol-2-yl)pyridin-2(1H)-one

  • 2-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)quinolin-4(1H)-one

Highlighting Its Uniqueness

What sets 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one apart from its analogs is its unique combination of the oxadiazole and pyridone rings, which confer distinctive chemical reactivity and biological activity. This duality enables it to engage in a broader spectrum of chemical and biological interactions, making it a more versatile candidate for research and industrial applications.

Properties

IUPAC Name

3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-4-3-7-12-8(13-15-7)6-2-1-5-11-9(6)14/h1-2,5H,3-4,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNUFQZNJGBQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 2
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 3
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 4
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 5
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.